4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
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Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-7-9-20(10-8-18)17-30-25(33)21-5-3-4-6-22(21)31-23(27-28-26(30)31)11-12-24(32)29-15-13-19(2)14-16-29/h3-10,19H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDWGUKROFDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS: 1251630-18-8) is a triazoloquinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.55 g/mol. The structure features a quinazolinone core fused with a triazole ring, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazoloquinazolinones have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines. In a comparative study, compounds structurally related to our target compound demonstrated promising results against pancreatic cancer cell lines such as Mia PaCa-2 and PANC-1, showing IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Mia PaCa-2 | 5.0 |
| Compound B | PANC-1 | 7.2 |
| Target Compound | RKO | TBD |
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating mood disorders and neurodegenerative diseases. The benzylamine moiety present in the compound has been associated with MAO inhibitory activity. In vitro studies have shown that derivatives with similar structures can inhibit MAO-A and MAO-B isoenzymes effectively . The target compound's potential as an MAO inhibitor warrants further investigation through enzyme kinetic studies and molecular docking simulations.
Antimicrobial Activity
Compounds derived from piperidine structures have demonstrated antimicrobial properties. The target compound's piperidine component may contribute to its efficacy against various pathogens. Preliminary tests indicate that structural analogs exhibit activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazoloquinazolinones. Modifications at different positions on the quinazolinone and triazole rings can significantly affect potency and selectivity:
- Substituents on the benzyl group : Methyl substitutions enhance lipophilicity and potentially improve cellular uptake.
- Piperidine modifications : Altering the alkyl groups on the piperidine ring can lead to variations in receptor binding affinity.
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazoloquinazolinones against various cancer cell lines. The lead compound exhibited an IC50 value of 6 µM against LoVo cells, indicating significant antitumor potential .
- MAO-A Inhibition : Research highlighted that compounds similar to our target showed IC50 values ranging from 0.060 µM to 0.241 µM for MAO-A inhibition, suggesting that structural modifications could enhance this activity .
Scientific Research Applications
Antimicrobial Properties
Quinazolinone derivatives have been extensively studied for their antimicrobial activities. The compound has shown promise against a variety of bacterial strains. For instance, studies have indicated that quinazolinone derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazolinone derivatives. The compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . This is particularly relevant in the context of developing new chemotherapeutic agents that target specific cancer pathways.
Anti-inflammatory Effects
Research also suggests that quinazolinones possess anti-inflammatory properties. Compounds similar to the one discussed have been evaluated for their ability to reduce inflammation in animal models, showing efficacy comparable to standard anti-inflammatory drugs . This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of the compound is essential for optimizing its pharmacological properties. Modifications at various positions on the quinazolinone and triazole rings can significantly influence its biological activity. For example:
- Substituents on the benzyl group : Variations can enhance lipophilicity and improve membrane permeability.
- Piperidine modifications : Altering the piperidine ring can affect binding affinity to biological targets such as enzymes or receptors.
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of quinazolinone derivatives, including compounds structurally related to 4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, it was found that specific substitutions led to enhanced activity against Staphylococcus aureus and Escherichia coli. The study used microdilution methods to determine Minimum Inhibitory Concentrations (MICs) .
Case Study 2: Anticancer Activity
A recent investigation into quinazolinone derivatives demonstrated their potential as anticancer agents in vitro. The study reported that certain derivatives led to significant reductions in cell viability in breast cancer cell lines. Mechanistic studies suggested that these compounds induced apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
